N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate
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Overview
Description
N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone. The resulting pyrazole derivative is then subjected to further functionalization to introduce the ethyl and ethanamine groups. The final step involves the addition of monomethanesulfonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the ethyl and ethanamine groups.
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine: Similar structure but without the diphenyl substitution.
4,5-Diphenyl-1H-imidazole: Another heterocyclic compound with similar applications but different ring structure.
Uniqueness
N-Ethyl-2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethanamine monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the ethanamine moiety allows for versatile reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62832-81-9 |
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Molecular Formula |
C20H25N3O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(1,4-diphenylpyrazol-3-yl)oxy-N-ethylethanamine;methanesulfonic acid |
InChI |
InChI=1S/C19H21N3O.CH4O3S/c1-2-20-13-14-23-19-18(16-9-5-3-6-10-16)15-22(21-19)17-11-7-4-8-12-17;1-5(2,3)4/h3-12,15,20H,2,13-14H2,1H3;1H3,(H,2,3,4) |
InChI Key |
GZMCCLYXXZDCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=NN(C=C1C2=CC=CC=C2)C3=CC=CC=C3.CS(=O)(=O)O |
Origin of Product |
United States |
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